5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent introduction of the thiophene and cyclopentyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the thiophene and cyclopentyl groups via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the triazolopyrimidine core to form dihydro derivatives.
Substitution: Introduction of different substituents on the triazolopyrimidine core or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Application in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-12-8-14(21-15(20-12)18-11-19-21)17-10-16(5-2-3-6-16)13-4-7-22-9-13/h4,7-9,11,17H,2-3,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBRIYHKFGKXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3(CCCC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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